molecular formula C18H19NaO5S B196225 エクリン硫酸ナトリウム CAS No. 16680-47-0

エクリン硫酸ナトリウム

カタログ番号: B196225
CAS番号: 16680-47-0
分子量: 370.4 g/mol
InChIキー: QTTMOCOWZLSYSV-QWAPEVOJSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cenestinは、合成結合型エストロゲンから構成される医薬品化合物です。 主に、閉経に伴う中等度から重度の血管運動症状(ホットフラッシュや発汗)や、外陰部および膣の萎縮の症状の治療に使用されます この化合物は、エストロン硫酸ナトリウム、エクイリン硫酸ナトリウム、17α-ジヒドロエクイリン硫酸ナトリウムなど、9種類の合成エストロゲン物質の混合物を含んでいます .

2. 製法

合成経路と反応条件: Cenestinの合成には、ヤム芋や大豆などの植物由来の前駆体の化学修飾が含まれ、目的のエストロゲン物質が生成されます 。このプロセスには、植物由来の化合物を硫酸塩の形に変換するスルホン化などの、いくつかの化学反応ステップが含まれます。

工業生産方法: 工業的な設定では、Cenestinの生産には、大規模な化学合成と精製プロセスが含まれます。原料は、温度、圧力、pHなど、制御された反応条件にさらされ、最終製品の品質と効力を一定に保ちます。 合成されたエストロゲンは、特定の比率で混合されて、最終的な医薬品製剤になります .

科学的研究の応用

Cenestin has several scientific research applications, including:

作用機序

Cenestinは、女性の生殖器系と二次性徴の発達と維持に責任がある、体内の内因性エストロゲンの効果を模倣します Cenestinの合成エストロゲンは、さまざまな組織のエストロゲン受容体に結合し、負のフィードバック機構を通じて、下垂体からの性腺刺激ホルモン、黄体形成ホルモン、卵胞刺激ホルモンの分泌を調節します 。これにより、ホルモンバランスを回復させることで、閉経に伴う症状を軽減することができます。

類似化合物:

Cenestinの独自性: Cenestinは、植物由来の9種類の合成エストロゲン物質の混合物から構成されているため、Premarinなどの他の結合型エストロゲンに対する植物由来の代替品です 。この組成により、内因性エストロゲンの効果を模倣しながら、治療用として合成的で一貫した製剤を提供することができます。

Safety and Hazards

Accidental ingestion of the material may be harmful; animal experiments indicate that ingestion of less than 150 gram may be fatal or may produce serious damage to the health of the individual . The Women’s Health Initiative found that postmenopausal women (50-79 years old) taking conjugated estrogens, 0.625 mg daily, in combination with medroxyprogesterone, 2.5 mg daily, for five years, had an increased risk of heart attacks, stroke, breast cancer, and blood clots .

生化学分析

Biochemical Properties

Sodium equilin sulfate plays a significant role in biochemical reactions as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ) in various tissues, leading to the activation of estrogen-responsive genes. The compound binds to these receptors with varying affinities, with about 13% and 49% of the binding affinity of estradiol for ERα and ERβ, respectively . Additionally, sodium equilin sulfate can be converted into the more potent estrogen 17β-dihydroequilin, which has higher binding affinities for the estrogen receptors .

Cellular Effects

Sodium equilin sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates estrogen receptors, leading to the transcription of estrogen-responsive genes. This activation can result in increased cell proliferation, particularly in estrogen-sensitive tissues such as the breast and endometrium . Sodium equilin sulfate also affects cell signaling pathways involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of sodium equilin sulfate involves its binding to estrogen receptors, which then dimerize and bind to estrogen response elements (EREs) on DNA. This binding initiates the transcription of target genes involved in various physiological processes. Sodium equilin sulfate can also undergo metabolic conversion to 17β-dihydroequilin, which has higher estrogenic activity . The compound’s effects on gene expression and enzyme activity contribute to its overall physiological impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium equilin sulfate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that sodium equilin sulfate can maintain its estrogenic activity over extended periods, although its potency may decrease with prolonged storage . In vitro and in vivo studies have demonstrated sustained effects on cellular function, including changes in gene expression and cell proliferation .

Dosage Effects in Animal Models

The effects of sodium equilin sulfate in animal models vary with different dosages. Low to moderate doses have been shown to alleviate menopausal symptoms and prevent bone loss in ovariectomized rats . High doses can lead to adverse effects such as increased risk of endometrial hyperplasia and breast cancer . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and toxic effects become more pronounced .

Metabolic Pathways

Sodium equilin sulfate is involved in several metabolic pathways, including its conversion to 17β-dihydroequilin by 17β-hydroxysteroid dehydrogenase . This conversion enhances its estrogenic activity. The compound also undergoes sulfation and glucuronidation, which facilitate its excretion via the kidneys . These metabolic processes influence the compound’s bioavailability and duration of action.

Transport and Distribution

Sodium equilin sulfate is transported and distributed within cells and tissues through various mechanisms. It binds to sex hormone-binding globulin (SHBG) and albumin in the bloodstream, which facilitates its transport to target tissues . Within cells, sodium equilin sulfate can interact with intracellular transporters and binding proteins that influence its localization and accumulation .

Subcellular Localization

The subcellular localization of sodium equilin sulfate is primarily within the nucleus, where it binds to estrogen receptors and influences gene transcription . The compound’s activity is modulated by post-translational modifications and interactions with co-regulatory proteins. These factors determine its ability to regulate specific target genes and cellular functions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cenestin involves the chemical modification of plant-derived precursors, such as yam or soy plants, to produce the desired estrogenic substances . The process includes several steps of chemical reactions, such as sulfonation, to convert the plant-derived compounds into their sulfate forms.

Industrial Production Methods: In industrial settings, the production of Cenestin involves large-scale chemical synthesis and purification processes. The raw materials are subjected to controlled reaction conditions, including temperature, pressure, and pH, to ensure the consistent quality and potency of the final product. The synthesized estrogens are then blended in specific proportions to create the final pharmaceutical formulation .

化学反応の分析

反応の種類: Cenestinは、以下を含むさまざまな化学反応を起こします。

    酸化: ヒドロキシル基をケトンまたはアルデヒドに変換する。

    還元: ケトンまたはアルデヒドをヒドロキシル基に還元する。

    置換: スルホン化による硫酸エステル形成など、官能基を他の基に置き換える。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

    還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬。

    置換: スルホン化反応には硫酸などの試薬。

主な生成物: これらの反応から生成される主な生成物は、エストロン硫酸ナトリウムやエクイリン硫酸ナトリウムなどの、さまざまなエストロゲン物質の硫酸エステルです .

4. 科学研究への応用

Cenestinには、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

Uniqueness of Cenestin: Cenestin is unique in that it is composed of a blend of nine synthetic estrogenic substances derived from plant sources, making it a plant-based alternative to other conjugated estrogens like Premarin . This composition allows it to mimic the effects of endogenous estrogens while providing a synthetic and consistent formulation for therapeutic use.

特性

IUPAC Name

sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTMOCOWZLSYSV-QWAPEVOJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27540-07-4 (Parent)
Record name Sodium equilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00872961
Record name Sodium equilin 3-monosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The principal pharmacologic effects of conjugated estrogens are similar to those of other natural and synthetic estrogens., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (7 total), please visit the HSDB record page.
Record name ESTROGENIC SUBSTANCES, CONJUGATED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3076
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

12126-59-9, 16680-47-0
Record name Estrogens, conjugated [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012126599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium equilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium equilin 3-monosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10),7-tetraen-17-one, 3-(sulfooxy)-, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Estrogens, conjugates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM EQUILIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XY8FW3E68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Equilin 3-Sulfate Sodium Salt
Reactant of Route 2
Equilin 3-Sulfate Sodium Salt
Reactant of Route 3
Equilin 3-Sulfate Sodium Salt
Reactant of Route 4
Equilin 3-Sulfate Sodium Salt
Reactant of Route 5
Equilin 3-Sulfate Sodium Salt
Reactant of Route 6
Equilin 3-Sulfate Sodium Salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。